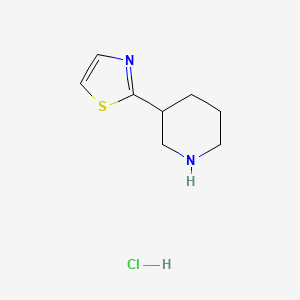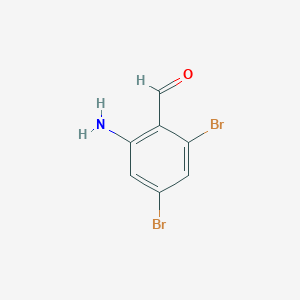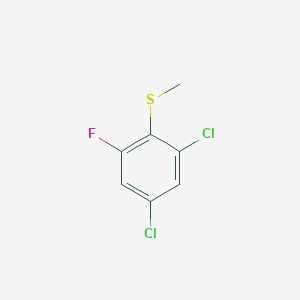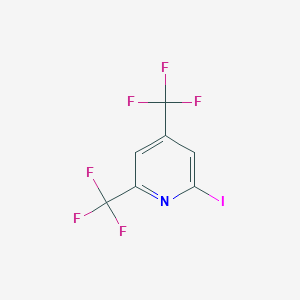
2,4-Dichloro-5-(trifluoromethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-(trifluoromethoxy)phenol (2,4-D) is an organic compound belonging to the phenol family, which is widely used in various scientific and industrial applications. It has a wide range of applications, from chemical synthesis to drug development. 2,4-D has been used as a reagent for the synthesis of various organic compounds, and it is also used as an insecticide, herbicide, and fungicide. The compound is known to have a wide range of biochemical and physiological effects, and it has been extensively studied for its potential applications in the medical and pharmaceutical fields.
科学的研究の応用
2,4-Dichloro-5-(trifluoromethoxy)phenol has a wide range of scientific research applications. It is used as a reagent for the synthesis of organic compounds, and it is also used in the synthesis of polymers, catalysts, and other materials. It is also used in the synthesis of drugs and other pharmaceutical products. Furthermore, 2,4-Dichloro-5-(trifluoromethoxy)phenol has been studied for its potential use in the medical and pharmaceutical fields, as it has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2,4-Dichloro-5-(trifluoromethoxy)phenol is not fully understood, but it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the body, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2,4-Dichloro-5-(trifluoromethoxy)phenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the body. This can lead to an increase in muscle contractions, increased sweating, increased heart rate, and increased respiration. Additionally, 2,4-Dichloro-5-(trifluoromethoxy)phenol has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects, as well as anti-cancer effects.
実験室実験の利点と制限
2,4-Dichloro-5-(trifluoromethoxy)phenol has several advantages for lab experiments. It is a relatively inexpensive and readily available reagent, and it is also easy to synthesize. Additionally, it is stable and non-toxic, making it safe to use in laboratory experiments. However, 2,4-Dichloro-5-(trifluoromethoxy)phenol has some limitations as well. It is volatile and can be difficult to purify, and it can also be difficult to store and transport.
将来の方向性
There are several potential future directions for 2,4-Dichloro-5-(trifluoromethoxy)phenol research. One potential direction is the development of new methods for synthesizing 2,4-Dichloro-5-(trifluoromethoxy)phenol. Additionally, further research could be done to explore the potential medical and pharmaceutical applications of 2,4-Dichloro-5-(trifluoromethoxy)phenol, such as its potential use as an anti-cancer agent. Further research could also be done to explore the biochemical and physiological effects of 2,4-Dichloro-5-(trifluoromethoxy)phenol, as well as its potential use as an insecticide, herbicide, and fungicide. Finally, further research could be done to explore the potential environmental impacts of 2,4-Dichloro-5-(trifluoromethoxy)phenol, and to develop methods for reducing its environmental impact.
合成法
2,4-Dichloro-5-(trifluoromethoxy)phenol can be synthesized by several different methods. The most common method is the reaction of 2,4-dichlorophenol with trifluoromethanesulfonic acid (TFSA) in the presence of a catalyst. This reaction is highly efficient and produces high yields of the desired product. Other methods of synthesis include the reaction of 2,4-dichlorophenol with trifluoroacetic anhydride (TFA) or trifluoroacetic acid (TFA) in the presence of a catalyst, and the reaction of 2,4-dichlorophenol with a mixture of trifluoroacetic acid and trifluoromethanesulfonic acid.
特性
IUPAC Name |
2,4-dichloro-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOYJUJVWRQVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(trifluoromethoxy)phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)










